(R)-DTB-SpiroSAP-Ph
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Overview
Description
®-DTB-SpiroSAP-Ph is a chiral compound known for its unique structural properties and potential applications in various scientific fields. The compound’s full name is ®-2,2’-Dimethyl-4,4’-bis(2,2,2-trifluoroethoxy)-1,1’-spirobi[1H-naphtho[2,3-d][1,3,2]dioxaphosphole]. It is characterized by its spirocyclic framework, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-DTB-SpiroSAP-Ph typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a naphthol derivative and a phosphorus-containing reagent.
Introduction of trifluoroethoxy groups: This step involves the reaction of the intermediate with trifluoroethanol under specific conditions to introduce the trifluoroethoxy groups.
Chiral resolution: The final step involves the separation of the enantiomers to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-DTB-SpiroSAP-Ph follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-DTB-SpiroSAP-Ph undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
®-DTB-SpiroSAP-Ph has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ®-DTB-SpiroSAP-Ph involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high specificity. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through biological membranes. The compound’s effects are mediated through the modulation of signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(S)-DTB-SpiroSAP-Ph: The enantiomer of ®-DTB-SpiroSAP-Ph with similar properties but different biological activity.
Spirocyclic phosphines: Compounds with similar spirocyclic frameworks but different substituents.
Trifluoroethoxy phosphines: Compounds with trifluoroethoxy groups but different core structures.
Uniqueness
®-DTB-SpiroSAP-Ph stands out due to its unique combination of a spirocyclic core and trifluoroethoxy groups, which confer high stability, reactivity, and specificity in its interactions. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66NPS/c1-49(2,3)38-30-39(50(4,5)6)33-42(32-38)55(43-34-40(51(7,8)9)31-41(35-43)52(10,11)12)46-23-17-19-37-25-27-53(48(37)46)26-24-36-18-16-22-45(47(36)53)54-28-29-56-44-20-14-13-15-21-44/h13-23,30-35,54H,24-29H2,1-12H3/t53-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNYFIJEGFWHW-IONAWPRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCCSC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCCSC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66NPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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